molecular formula C13H15NO3 B12944480 6-Hydroxy-1H-indol-5-yl pivalate

6-Hydroxy-1H-indol-5-yl pivalate

Cat. No.: B12944480
M. Wt: 233.26 g/mol
InChI Key: KRXXRNDDWFQPAD-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl pivalate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, specifically, features a hydroxy group at the 6th position and a pivalate ester at the 5th position of the indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl pivalate typically involves the esterification of 6-hydroxyindole with pivalic anhydride or pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-indol-5-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl pivalate is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, apoptosis, and metabolism . The hydroxy and pivalate groups may enhance its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-1H-indol-5-yl pivalate stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of both hydroxy and pivalate groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3

InChI Key

KRXXRNDDWFQPAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

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